Solasodine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN DIOXANE

Synonyms

Canonical SMILES

Isomeric SMILES

Anticancer Properties

Several studies have explored the potential of solasodine as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including those of breast, colon, lung, and liver cancers [, , ]. The mechanism of action is believed to involve the disruption of cell cycle progression and induction of apoptosis (programmed cell death) in cancer cells []. However, further research is necessary to elucidate the exact mechanisms and translate these findings into effective clinical applications [].

Anti-inflammatory Activity

Solasodine has also demonstrated anti-inflammatory properties in scientific studies. It has been shown to suppress the production of inflammatory mediators and reduce inflammation in animal models [, ]. This suggests potential therapeutic applications for inflammatory diseases such as arthritis, psoriasis, and inflammatory bowel disease. However, more research is needed to confirm these findings in human trials [].

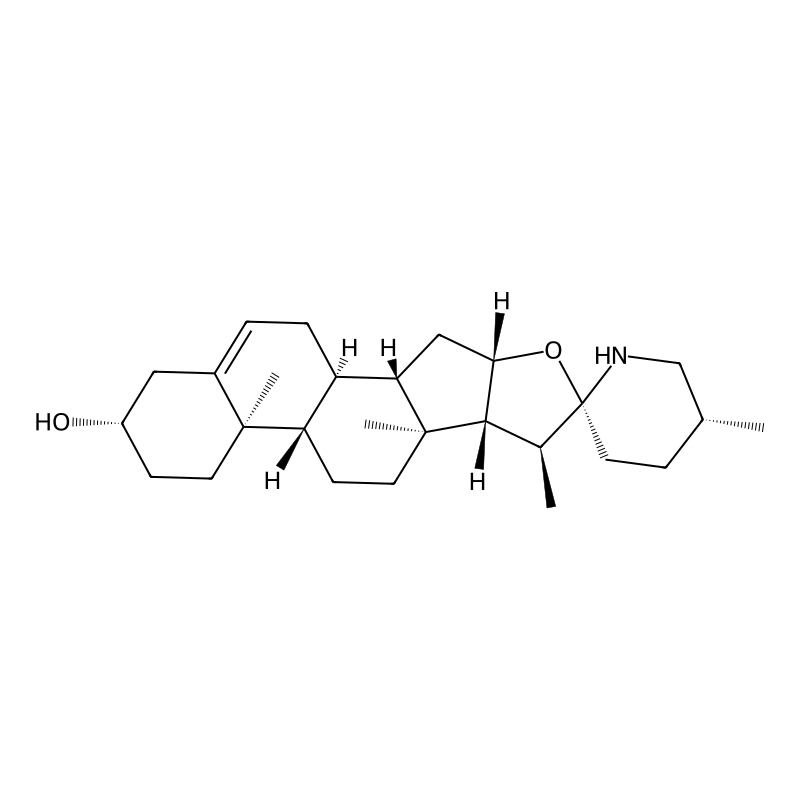

Solasodine is a steroidal alkaloid primarily derived from plants in the Solanaceae family, including common vegetables like potatoes and tomatoes. This compound is recognized for its toxic properties, particularly its teratogenic effects, which can affect fetal development in animals at high doses (1200 to 1600 mg/kg) . Structurally, solasodine features a complex steroidal backbone, making it a significant precursor for synthesizing various steroidal compounds, including contraceptive medications .

- Mannich Reaction: Solasodine can undergo functionalization at the nitrogen atom of its spiropiperidine ring through a three-component Mannich reaction, allowing for the introduction of new functional groups .

- Acylation and Nitration: Solasodine has been treated with zinc chloride and acetic anhydride/acetic acid to facilitate acylation reactions. Additionally, nitration reactions have been explored to modify its structure further .

- Caspase Cascade Activation: Studies indicate that solasodine can activate caspase pathways, promoting apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio .

Solasodine exhibits a range of biological activities that contribute to its pharmacological potential:

- Anticancer Properties: Research has shown that solasodine may induce apoptosis in cancer cells, making it a candidate for anticancer therapies .

- Diuretic Effects: It has been noted for its diuretic properties, which can aid in fluid regulation within the body.

- Immunomodulatory Effects: Solasodine has demonstrated potential in modulating immune responses, which could be beneficial in various therapeutic contexts .

- Other Activities: Additional effects include antifungal, cardiotonic, antiandrogenic, antipyretic, and impacts on the central nervous system .

The synthesis of solasodine typically involves several key steps:

- Starting Material: The most common precursor for solasodine synthesis is diosgenin, which is extracted from various plant sources.

- Key Transformations: Recent studies have reported efficient synthetic routes involving the reaction of diosgenin with nitrogen nucleophiles under acidic conditions to facilitate F-ring opening and subsequent transformations .

- Two-Step Synthesis: A notable method includes a two-step process where diosgenin pivalate reacts with benzyl carbamate using TMSOTf as a catalyst, leading to the formation of solasodine derivatives with improved yields .

Solasodine's unique properties make it valuable in several applications:

- Pharmaceutical Industry: It serves as a precursor for synthesizing steroid hormones and contraceptive drugs .

- Research: Due to its biological activities, solasodine is studied for potential therapeutic uses in cancer treatment and other medical conditions.

Interaction studies involving solasodine focus on its biochemical pathways and effects on cellular processes:

- Caspase Cascade Pathway: Solasodine's ability to induce apoptosis through caspase activation highlights its role in cancer therapy research .

- Cellular Mechanisms: Investigations into how solasodine interacts with cellular components are ongoing, contributing to understanding its therapeutic potential.

Solasodine shares structural and functional characteristics with several related compounds. Here are some notable comparisons:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Diosgenin | Steroidal Sapogen | Precursor for steroid synthesis | Found in various plants; less toxic than solasodine |

| Solasonine | Glycoalkaloid | Anticancer and antifungal | Glycosylated form of solasodine |

| Solamargine | Glycoalkaloid | Anticancer | Exhibits immunomodulatory effects |

| Solanidine | Steroidal Alkaloid | Antimicrobial | Structural similarity but different biological effects |

Solasodine stands out due to its potent biological activities and specific applications in pharmaceutical synthesis compared to these similar compounds. Its unique structure allows for diverse modifications that enhance its therapeutic potential while maintaining distinct toxicological profiles.

Distribution in Solanaceae Species: Comparative Phytochemical Surveys

The steroidal alkaloid solasodine exhibits remarkable distribution patterns across diverse species within the Solanaceae family, with significant variations in concentration, tissue specificity, and accumulation profiles. Comprehensive phytochemical surveys have revealed that solasodine occurs as an aglycone component of glycoalkaloids, representing a nitrogen analogue to sapogenins within the broader context of plant secondary metabolism [1].

Among the extensively studied Solanaceae species, Solanum khasianum emerges as the most prolific producer of solasodine, with maximum concentrations reaching 7.2% of dry weight in mature berries [2]. This species demonstrates clear tissue-specific accumulation patterns, with berries containing substantially higher concentrations compared to other plant parts. The compound accumulates preferentially in ripened, yellow-colored berries, indicating a developmental regulation mechanism that optimizes alkaloid content during fruit maturation [2].

Solanum sisymbrifolium presents another notable example of high solasodine production, with developing berries and leaves showing dynamic accumulation patterns throughout the growth cycle [3]. Research has demonstrated that solasodine content increases progressively with berry age, reaching maximum values of 7.2% dry weight approximately 45 days after anthesis when berries attain their characteristic scarlet coloration [3]. Concomitantly, leaf tissues maintain relatively stable concentrations ranging from 6.4% to 7.2% dry weight, suggesting constitutive expression of biosynthetic machinery in photosynthetic tissues [3].

Comparative studies of Solanum torvum populations from geographically distinct locations reveal fascinating insights into environmental influences on alkaloid production. Plants cultivated in Chiapas, Mexico, contain detectable levels of solasodine, whereas genetically similar plants from India completely lack this compound despite maintaining identical total alkaloid concentrations of 0.12% dry weight [4]. This geographic variation demonstrates how environmental conditions and local adaptation can profoundly influence secondary metabolite profiles within the same species.

Solanum surattense represents another significant source of solasodine, with the compound isolated from both roots and leaves at concentrations of 0.3316 milligrams per gram dry weight in field-grown material [5]. Notably, tissue culture studies have demonstrated that in vitro callus cultures can achieve enhanced solasodine production, reaching 0.3951 milligrams per gram dry weight under optimized hormone conditions, indicating the potential for biotechnological enhancement of alkaloid yields [5].

The tissue-specific distribution patterns observed across Solanaceae species reveal consistent trends in solasodine localization. Berries and fruits consistently serve as primary accumulation sites, likely reflecting the compound's role in seed protection and plant defense mechanisms [3] [2]. However, significant concentrations also occur in vegetative tissues, particularly leaves, suggesting multiple physiological functions beyond reproductive protection [5] [6].

Developmental regulation plays a crucial role in determining solasodine accumulation patterns. In Solanum marginatum, fruit maturation studies demonstrate that green, immature fruits contain 2.3% solasodine, while fully ripened yellow fruits show reduced concentrations of 1.4%, indicating active metabolic turnover or dilution effects during fruit development [3]. This temporal variation suggests that solasodine biosynthesis operates under tight developmental control mechanisms.

The comparative phytochemical surveys also reveal species-specific variations in glycoalkaloid derivatives. Solasonine and solamargine, representing the primary glycosylated forms of solasodine, show distinct accumulation patterns across different Solanaceae species [7] [4]. These glycoalkaloid derivatives often constitute the predominant forms of stored solasodine, with the aglycone representing only a fraction of total steroidal alkaloid content.

Enzymatic Mechanisms of Steroidal Alkaloid Biosynthesis

The biosynthetic pathway leading to solasodine formation involves a complex series of enzyme-catalyzed reactions, primarily mediated by cytochrome P450 monooxygenases and associated enzymatic machinery. The pathway initiates with cholesterol as the fundamental precursor, undergoing systematic structural modifications through hydroxylation, oxidation, and transamination reactions to generate the characteristic steroidal alkaloid skeleton [8] [9].

Cytochrome P450 enzymes emerge as the principal catalytic drivers of solasodine biosynthesis, with multiple subfamily members contributing distinct functionalities throughout the pathway. CYP90B27 catalyzes the initial C-22 hydroxylation of cholesterol, representing the committed step in steroidal alkaloid biosynthesis [9]. This enzyme demonstrates strict substrate specificity for cholesterol and cannot accept alternative steroid substrates, establishing it as the gateway enzyme for alkaloid production [9].

Following the initial hydroxylation step, CYP94N1 mediates C-26 hydroxylation of cholesterol derivatives, specifically acting upon 22-hydroxycholesterol to generate 22,26-dihydroxycholesterol [9]. Enzymatic assays have confirmed that CYP94N1 exhibits optimal activity when provided with 22,26-dihydroxycholesterol as substrate, producing substantial quantities of the di-hydroxylated intermediate compared to minimal activity observed with alternative substrates [9].

The oxidative transformation of hydroxyl groups to ketone functionalities represents another critical enzymatic step, mediated by CYP90G1 [9]. This enzyme catalyzes the selective oxidation of the C-22 hydroxyl group in 22,26-dihydroxycholesterol, generating 22-keto-26-hydroxycholesterol as a key intermediate in the biosynthetic sequence [9]. The substrate specificity studies demonstrate that CYP90G1 cannot effectively utilize 22-keto-cholesterol, reinforcing the ordered nature of the enzymatic cascade [9].

The incorporation of nitrogen into the steroid skeleton represents a pivotal branch point in alkaloid biosynthesis, mediated by gamma-aminobutyrate transaminase enzymes designated as GAME12 [10]. These transaminases catalyze the conversion of steroidal aldehyde intermediates to their corresponding amino derivatives, establishing the fundamental nitrogen-containing framework characteristic of alkaloids [10]. The transamination reaction occurs at the C-26 position, utilizing gamma-aminobutyric acid as the amino donor [10].

UDP-glucosyltransferases contribute essential glycosylation capabilities to the biosynthetic machinery, with SaGT4A representing the first characterized glucosyltransferase specifically involved in steroidal alkaloid metabolism [11]. This enzyme catalyzes the 3-O-glucosylation of diverse steroidal sapogenins, including solasodine, solanidine, and tomatidine [11]. The broad substrate specificity of SaGT4A enables the production of multiple glycoalkaloid derivatives from common aglycone precursors [11].

Short-chain dehydrogenase/reductase enzymes, exemplified by GAME25, regulate the stereochemical outcome of alkaloid biosynthesis [12]. GAME25 catalyzes the reduction of unsaturated steroidal intermediates, specifically converting dehydrotomatidine to tomatidine while controlling the configuration at critical chiral centers [12]. This enzymatic activity significantly influences both the structural diversity and biological activity of resulting alkaloids [12].

The rate-limiting enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) controls flux through the upstream cholesterol biosynthetic pathway, thereby regulating the availability of precursor molecules for alkaloid production [13]. Transgenic studies have demonstrated that overexpression of HMGR can substantially enhance solasodine accumulation, with increases of up to 4.2-fold observed in transformed root cultures grown under dark conditions [13].

Recent advances in understanding the enzymatic mechanisms have revealed the existence of enzyme variants that control stereochemical diversity in alkaloid production. GAME8 cytochrome P450 hydroxylases exist in multiple forms across Solanaceae species, with distinct clades producing either 25S or 25R stereoisomers of steroidal alkaloids [14]. Phylogenetic analysis suggests that ancestral GAME8 enzymes likely favored 25R configuration, with subsequent gene duplications giving rise to 25S-producing variants in more recent Solanum species [14].

The spatial organization of enzymatic activities within plant tissues contributes to the regulation of alkaloid biosynthesis. Mass spectrometry imaging studies have revealed that different enzyme classes localize to distinct tissue types, with early pathway enzymes concentrated in vascular tissues while later biosynthetic steps occur in epidermal regions [15]. This compartmentalization suggests that intermediate transport mechanisms coordinate the multi-step biosynthetic process.

Genetic Regulation of Solasodine Production in Plant Tissues

The genetic regulation of solasodine production operates through sophisticated multilevel control mechanisms encompassing transcriptional activation, tissue-specific expression patterns, and coordinated metabolic gene clustering. Central to this regulatory network is the GLYCOALKALOID METABOLISM 9 (GAME9) transcription factor, an AP2/ERF family member that serves as a master regulator of steroidal alkaloid biosynthesis [16].

GAME9 exerts its regulatory influence through direct binding to promoter regions of downstream target genes within the alkaloid biosynthetic pathway [16]. Transactivation assays have demonstrated that GAME9 can independently activate transcription of multiple GAME genes, including those encoding cytochrome P450 enzymes and glycosyltransferases essential for alkaloid production [16]. The transcription factor exhibits broad regulatory scope, controlling not only structural genes within the alkaloid pathway but also upstream genes involved in cholesterol and mevalonate precursor synthesis [16].

The regulatory mechanism of GAME9 involves cooperative interactions with additional transcription factors, notably SlMYC2, which functions as a co-activator in the transcriptional complex [16]. This protein-protein interaction enhances the binding affinity and transcriptional activation capacity of GAME9, creating a synergistic regulatory system that fine-tunes alkaloid production in response to developmental and environmental cues [16]. The cooperative binding of GAME9 and SlMYC2 to target promoters represents a sophisticated mechanism for integrating multiple signaling pathways.

Tissue-specific expression patterns of regulatory genes contribute significantly to the spatial distribution of solasodine accumulation observed across different plant organs. The SGT1 gene, encoding solasodine galactosyltransferase, exhibits pronounced tissue-specific expression patterns that correlate directly with alkaloid accumulation profiles [17]. Comparative analysis across multiple Solanum genotypes reveals that SGT1 expression levels in flower buds, leaves, and fruits correspond precisely with observed solasonine content, with flower buds showing the highest expression and mature fruits displaying the lowest levels [17].

Environmental factors exert profound influences on the genetic regulation of solasodine production through modulation of gene expression patterns. Light conditions represent a particularly significant regulatory input, with dark conditions promoting enhanced alkaloid accumulation compared to standard photoperiodic regimes [13]. This light-dependent regulation appears to operate through post-transcriptional mechanisms affecting HMGR activity and overall pathway flux, rather than through direct transcriptional control of individual biosynthetic genes [13].

Stress-responsive gene expression contributes to the adaptive regulation of alkaloid biosynthesis under challenging environmental conditions. Wounding stress triggers rapid upregulation of SaGT4A transcript levels, indicating the involvement of steroidal alkaloid biosynthesis in plant defense responses [11]. The wound-induced expression pattern suggests that mechanical damage serves as a signal for enhanced secondary metabolite production, potentially preparing the plant for subsequent pathogen or herbivore attacks [11].

Salinity stress represents another environmental factor that significantly influences the genetic regulation of solasodine production. Under controlled tissue culture conditions, increasing sodium chloride concentrations from 0 to 150 millimolar progressively enhance solasodine accumulation, with a positive correlation observed between salt stress intensity and alkaloid content [18]. This stress-induced enhancement appears to operate through transcriptional upregulation of biosynthetic genes, although the specific regulatory mechanisms remain to be fully elucidated [18].

Plant growth regulators exert significant control over the genetic regulation of alkaloid biosynthesis through modulation of cellular differentiation and metabolic activity. Cytokinin treatment, particularly with 6-benzylaminopurine, substantially enhances solasodine production in tissue culture systems, achieving concentrations of 46.78 ± 3.23 milligrams per gram dry weight, representing a 2.87-fold increase compared to untreated controls [19]. The cytokinin-mediated enhancement appears to operate through effects on cell division and differentiation rather than direct transcriptional activation of biosynthetic genes [19].

The genomic organization of alkaloid biosynthetic genes provides insights into the evolutionary and regulatory mechanisms governing solasodine production. Multiple GAME genes cluster together on specific chromosomes, with six genes located on chromosome 7 and additional genes on chromosome 12 in tomato [16]. This physical clustering facilitates coordinated transcriptional regulation and may contribute to the co-inheritance of alkaloid production traits during plant breeding and evolution [16].

Epigenetic mechanisms likely contribute to the long-term regulation of alkaloid production, although specific studies focusing on solasodine biosynthesis remain limited. The tissue-specific and developmentally regulated expression patterns observed for alkaloid biosynthetic genes suggest the involvement of chromatin modifications and DNA methylation in establishing stable gene expression programs [17] [16].

Ecological Drivers of Biosynthetic Pathway Diversification

The diversification of solasodine biosynthetic pathways across Solanaceae species reflects complex evolutionary responses to diverse ecological pressures and environmental constraints. These ecological drivers have shaped not only the presence or absence of solasodine production but also the specific enzymatic mechanisms, regulatory networks, and accumulation patterns observed across different species and geographic populations [20] [21].

Geographic variation represents one of the most striking examples of ecological influence on alkaloid biosynthesis diversification. The comparative analysis of Solanum torvum populations from Chiapas, Mexico, and India demonstrates how geographic separation can lead to complete loss of specific alkaloid production capabilities [4]. Despite maintaining identical total alkaloid concentrations, the Indian population has lost the ability to produce solasodine, suggesting that local environmental conditions or selective pressures have favored alternative metabolic strategies [4]. This geographic differentiation indicates rapid evolutionary divergence in secondary metabolite profiles within relatively short timeframes.

Climatic factors serve as primary ecological drivers influencing the stability and optimization of alkaloid production systems. Multi-year stability analysis of Solanum khasianum germplasm across different environmental conditions reveals significant genotype-by-environment interactions affecting both solasodine content and overall plant performance [22]. Some germplasm lines demonstrate remarkable stability across diverse environmental conditions, while others show pronounced sensitivity to climatic variation, suggesting differential adaptation strategies within the species [22].

Seasonal and developmental timing constraints represent crucial ecological drivers that have shaped the temporal regulation of alkaloid biosynthesis. The age-related accumulation patterns observed in Solanum marginatum, where solasodine content decreases during fruit maturation, reflect evolutionary optimization of resource allocation between growth, reproduction, and defense [3]. This temporal variation suggests that alkaloid production operates under energetic constraints that require careful balancing of metabolic priorities.

Pathogen pressure constitutes a major ecological driver promoting the diversification and enhancement of alkaloid biosynthetic capabilities. Steroidal alkaloids function as broad-spectrum antimicrobial agents, providing protection against bacterial, fungal, and viral pathogens that commonly attack Solanaceae species [21]. The evolution of diverse alkaloid profiles across different species likely reflects adaptation to specific pathogen communities prevalent in different ecological niches [21].

Herbivore pressure represents another significant ecological factor driving alkaloid diversification and accumulation. The toxic properties of solasodine and related compounds provide effective protection against invertebrate and vertebrate herbivores, with different alkaloid profiles offering protection against specific herbivore guilds [23]. The tissue-specific accumulation patterns, particularly the high concentrations observed in reproductive structures, reflect the critical importance of protecting seeds and developing fruits from herbivore damage [23].

Abiotic stress factors, including salinity, drought, and temperature extremes, function as ecological drivers that promote the evolution of enhanced secondary metabolite production capabilities. The demonstrated ability of salinity stress to enhance solasodine production in tissue culture systems suggests that similar environmental stressors in natural habitats may select for genotypes with enhanced alkaloid production capacity [18]. This stress-induced enhancement may provide indirect benefits through improved stress tolerance or pathogen resistance [24].

UV radiation exposure represents an important ecological driver that has influenced the evolution of secondary metabolite biosynthesis across plant families. While specific studies on UV effects on solasodine production remain limited, the general pattern of increased secondary metabolite production under high UV conditions suggests that alkaloid biosynthesis may contribute to photoprotective mechanisms [23]. This protective function may be particularly important for Solanaceae species growing in high-altitude or high-latitude environments with intense UV exposure.

Soil chemistry and nutrient availability constitute ecological factors that influence the evolution of alkaloid biosynthetic efficiency and regulation. The resource allocation trade-offs associated with secondary metabolite production require careful optimization of biosynthetic capacity relative to nutrient availability [24]. Species growing in nutrient-poor environments may evolve enhanced alkaloid production as a defensive strategy to protect limited biomass investment [24].

Competitive interactions with other plant species represent ecological drivers that may promote alkaloid diversification through allelopathic mechanisms. Steroidal alkaloids exhibit phytotoxic properties that can inhibit the germination and growth of competing plant species, providing competitive advantages in densely vegetated environments [1]. The evolution of species-specific alkaloid profiles may reflect adaptation to particular competitive environments and target species.

The evolutionary diversification of cytochrome P450 enzymes responsible for alkaloid biosynthesis reflects ecological pressures for metabolic flexibility and adaptation. Phylogenetic analysis reveals that different P450 subfamilies involved in steroidal alkaloid biosynthesis have undergone independent evolution, suggesting convergent adaptation to similar ecological pressures across different lineages [20]. This enzymatic diversification provides the molecular foundation for the remarkable chemical diversity observed in plant alkaloids.

Climate change represents an emerging ecological driver that may significantly influence future patterns of alkaloid biosynthesis diversification. As environmental conditions shift rapidly, plants face novel combinations of stressors that may favor genotypes with enhanced or modified secondary metabolite production capabilities [21]. The plastic nature of alkaloid biosynthesis regulation suggests that existing genetic variation may provide the raw material for rapid evolutionary responses to changing conditions.

Traditional solvent-based extraction methods have served as the foundation for solasodine isolation from plant matrices. Soxhlet extraction remains one of the most established conventional approaches, utilizing methanol as the primary extractant in extended reflux procedures lasting 7.5 to 60 hours [1]. The process involves systematic extraction cycles using high-performance liquid chromatography grade methanol, with dried and comminuted plant material typically processed through Whatman cellulose thimbles. This method achieves complete extraction through multiple solvent cycles, though it requires substantial time investment and solvent consumption [1].

Liquid-liquid extraction techniques employ the principle of differential solubility between immiscible phases. The direct hydrolysis-extraction process represents a sophisticated one-pot approach utilizing a two-phase system containing aqueous mineral acid and organic water-immiscible solvents with boiling points below 100°C [2] [3]. The hydrochloric acid-toluene system has proven particularly effective, achieving greater than 90 percent recovery of pure solasodine through concomitant extraction and hydrolysis of steroidal glycoalkaloids [2] [3]. This method combines direct acid hydrolysis of glycosides in plant material with in situ extraction of released aglycones, providing superior efficiency compared to sequential extraction and hydrolysis procedures [3].

Conventional solvent extraction protocols utilizing alcoholic solvents demonstrate variable efficiency depending on solvent selection and extraction parameters. Methanol extraction procedures, when followed by acid-alkaline precipitation cycles, yield extracts of 92.7 to 99.3 percent purity through high-performance liquid chromatography analysis [1]. The process involves dissolution of dried extract in acetic acid, centrifugation of the supernatant, and precipitation under alkaline conditions, with multiple purification cycles enhancing final product quality [1].

Room temperature extraction methods offer advantages in preserving thermally labile compounds while maintaining extraction efficiency. These approaches typically employ ethanol-water mixtures at various ratios, with extraction times ranging from 30 minutes to several hours depending on the liquid-to-solid ratio employed [4]. The selection of appropriate alcohol concentrations proves critical, with ethanol concentrations between 70 to 99 percent demonstrating optimal extraction capabilities for solasodine isolation [5] [6].

Advanced Separation Technologies: Microwave- and Ultrasound-Assisted Extraction

Microwave-assisted extraction represents a significant advancement in solasodine isolation technology, offering reduced extraction times and enhanced efficiency compared to conventional methods. Standard microwave-assisted extraction utilizing ethanol-water mixtures (3:2 volume ratio) at 30°C for 60 minutes with a 20:1 mL/g liquid-to-solid ratio yields 3.36 mg/g of solasodine [4]. The microwave energy enhances solvent penetration into the plant matrix, expediting the release of bioactive compounds and significantly increasing extraction rates [4].

Ultrasound-assisted extraction employs cavitation phenomena to disrupt cell walls and enhance mass transfer processes. Optimization studies demonstrate that 20 percent sonication intensity for 60 minutes produces the highest solasodine yield of 1.39 grams from 150 grams of plant material [5]. The ultrasonic-assisted extraction procedure typically operates at 25°C for 30 minutes using ethanol-water (9:1 volume ratio) with a 30:1 mL/g liquid-to-solid ratio, achieving yields of 3.39 mg/g [4]. The cavitation effect created by ultrasonic waves facilitates cellular disruption and improves extraction efficiency while maintaining mild processing conditions [5].

Hybrid extraction technologies combining multiple physical enhancement methods demonstrate superior performance characteristics. The ultrasound-microwave-assisted extraction approach integrates the benefits of both technologies, with optimized conditions involving specific power levels, duration parameters, and solvent compositions tailored to maximize solasodine recovery [7]. These combined approaches typically operate under controlled temperature and pressure conditions to prevent thermal degradation while maximizing extraction efficiency [7].

Process optimization through response surface methodology enables systematic investigation of extraction parameters for microwave and ultrasound-assisted techniques. Critical factors including extraction temperature, time duration, microwave power settings, ultrasonic intensity, and liquid-to-solid ratios undergo multivariate optimization to identify optimal operating conditions [4] [7]. The Box-Behnken design approach facilitates comprehensive evaluation of parameter interactions, resulting in mathematical models that predict extraction yields under various operational conditions [4].

Aqueous Two-Phase Systems for Enhanced Yield Optimization

Microwave-assisted aqueous two-phase extraction represents the most advanced solasodine extraction methodology, demonstrating exceptional yield enhancement through innovative phase separation principles. The optimal aqueous two-phase system consists of ethanol, ammonium sulfate, and water in a 28:16:56 weight ratio, operating at 44°C for 15 minutes with a 42:1 mL/g liquid-to-solid ratio [4]. This methodology achieves a maximum extraction yield of 7.11 ± 0.08 mg/g, representing more than double the efficiency of conventional microwave-assisted extraction and ultrasonic-assisted extraction methods [4].

Phase system composition optimization involves systematic evaluation of different alcohols and salts to identify the most effective combination. Among the alcohols tested, including polyethylene glycol, ethanol, n-propanol, and n-butanol, ethanol demonstrates superior performance due to its optimal polarity characteristics relative to solasodine [4]. Salt selection proves equally critical, with ammonium sulfate outperforming potassium hydrogen phosphate, sodium hydrogen phosphate, sodium carbonate, and sodium sulfate due to its higher water solubility and stronger water molecule competitiveness [4].

Ethanol concentration optimization within the aqueous two-phase system requires precise control, with concentrations ranging from 25 to 34 percent weight/weight undergoing systematic evaluation [4]. The optimal ethanol concentration of 28 percent weight/weight provides ideal polarity matching with solasodine, resulting in maximum extraction efficiency of 5.14 mg/g under preliminary conditions [4]. Higher ethanol concentrations lead to partial solubility issues with ammonium sulfate, preventing proper aqueous two-phase system formation [4].

Ammonium sulfate concentration effects demonstrate significant impact on extraction efficiency, with optimal performance achieved at 16 percent weight/weight concentration [4]. The salting-out effect increases alcohol phase concentration and improves target compound yield through enhanced phase separation characteristics [4]. Systematic investigation of ammonium sulfate concentrations from 14 to 20 percent weight/weight reveals that concentrations above 18 percent result in decreased extraction yields due to reduced top phase volume [4].

Temperature and time parameter optimization through response surface methodology identifies critical operational windows for maximum efficiency. The optimal extraction temperature of 44°C represents a balance between enhanced solubility and thermal stability, with higher temperatures leading to compound degradation [4]. Extraction time optimization reveals that 15 minutes provides sufficient duration for equilibrium establishment while preventing thermal decomposition that occurs with extended processing times [4].

Chromatographic Purification Strategies: High-Performance Liquid Chromatography and Thin-Layer Chromatography Protocols

High-performance liquid chromatography purification employs sophisticated column and mobile phase systems optimized for solasodine separation and quantification. The primary methodology utilizes an Agilent C18 column (250 mm × 4.6 mm, 5 μm) operating at 40°C with ultraviolet detection at 210 nm [4]. The mobile phase consists of 0.1 percent phosphoric acid (solution A) and acetonitrile (solution B) delivered through gradient elution over 50 minutes, with the gradient profile progressing from 10 percent to 90 percent acetonitrile content [4].

Alternative high-performance liquid chromatography conditions demonstrate comparable performance using different column and mobile phase combinations. The Knauer C18 column (250 × 4.6 mm, 5 μm) with an isocratic mobile phase of methanol and potassium dihydrogen phosphate buffer (pH 2.5) in a 75:25 volume ratio provides excellent peak symmetry and retention characteristics [8]. This methodology operates at 25°C with ultraviolet detection at 205 nm, offering simplified operational procedures compared to gradient elution systems [8].

Optimization of high-performance liquid chromatography parameters involves systematic evaluation of various chromatographic variables including organic modifier selection, buffer pH and molarity, solvent-to-buffer ratios, and column temperature settings [8]. Methanol demonstrates superior performance compared to acetonitrile when combined with potassium dihydrogen phosphate buffer, producing more symmetric peaks with improved retention times and capacity factors [8]. The isocratic elution mode proves more reproducible and time-efficient while generating sharper peak profiles compared to gradient methods [8].

Thin-layer chromatography separation systems provide cost-effective and rapid analytical solutions for solasodine identification and purification. The optimal thin-layer chromatography system employs silica gel 60F-254 high-performance thin-layer chromatography plates with chloroform:methanol (9.3:0.7 volume/volume) as the mobile phase, yielding retention factor values of 0.32 ± 0.06 for solasodine [9]. Detection utilizes anisaldehyde-sulfuric acid spray reagent with subsequent scanning at 530 nm, providing sensitive and specific identification [9].

Preparative thin-layer chromatography applications enable isolation of sufficient quantities for further analysis or biological testing. Alternative mobile phase systems including chloroform:methanol (8:2 volume/volume) and hexane:chloroform:methanol gradient systems provide effective separation capabilities for different analytical requirements [10] [11]. The silica gel stationary phase interacts with solasodine through hydrogen bonding and polar interactions, while mobile phase polarity adjustments enable fine-tuning of separation selectivity [10].

Column chromatographic purification utilizing silica gel media provides scalable purification solutions for larger sample quantities. The gradient elution system employs methanol:acetone mixtures progressing from 30:70 to 100:0 volume ratios over multiple steps, enabling systematic separation of solasodine from interfering compounds [1]. Fraction collection and pooling strategies based on thin-layer chromatography monitoring ensure optimal recovery and purity of the final product [1].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Other CAS

Absorption Distribution and Excretion

Wikipedia

Use Classification

Methods of Manufacturing

THE ISOLATION AND IDENTIFICATION OF SOLASODINE IN CALLUS CULTURE OF SOLANUM JASMINOIDES ARE DESCRIBED.

Analytic Laboratory Methods

AN EXTRACT OF SOLANUM KHASIANUM FRUITS WAS FRACTIONATED WITH CHROMATOFUGE. THE FRACTION CONTAINING SOLASODINE WAS APPLIED TO A HIGH-PERFORMANCE LIQ CHROMATOGRAPHY COLUMN AND THE EFFLUENT WAS MONITORED BY UV SPECTROSCOPY.

SOLASODINE WAS DETERMINED BY GAS LIQUID CHROMATOGRAPHY FROM EXTRACTS OF SOLANUM ALATUM AND S ATRIPLICIFOLIUM.

Dates

2: Ma J, Ding X, Sun C, Lin C, An X, Lin G, Yang X, Wang X. Development and validation a liquid chromatography mass spectrometry for determination of solasodine in rat plasma and its application to a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Jul 15;963:24-8. doi: 10.1016/j.jchromb.2014.05.031. Epub 2014 May 23. PubMed PMID: 24922600.

3: Li Y, Chang W, Zhang M, Ying Z, Lou H. Natural product solasodine-3-O-β-D-glucopyranoside inhibits the virulence factors of Candida albicans. FEMS Yeast Res. 2015 Sep;15(6). pii: fov060. doi: 10.1093/femsyr/fov060. Epub 2015 Jul 9. PubMed PMID: 26162798.

4: Chauhan K, Sheth N, Ranpariya V, Parmar S. Anticonvulsant activity of solasodine isolated from Solanum sisymbriifolium fruits in rodents. Pharm Biol. 2011 Feb;49(2):194-9. doi: 10.3109/13880209.2010.508499. Epub 2010 Nov 9. PubMed PMID: 21062107.

5: Manrique-Moreno M, Londoño-Londoño J, Jemioła-Rzemińska M, Strzałka K, Villena F, Avello M, Suwalsky M. Structural effects of the Solanum steroids solasodine, diosgenin and solanine on human erythrocytes and molecular models of eukaryotic membranes. Biochim Biophys Acta. 2014 Jan;1838(1 Pt B):266-77. doi: 10.1016/j.bbamem.2013.08.003. Epub 2013 Aug 14. PubMed PMID: 23954587.

6: Lecanu L, Hashim AI, McCourty A, Giscos-Douriez I, Dinca I, Yao W, Vicini S, Szabo G, Erdélyi F, Greeson J, Papadopoulos V. The naturally occurring steroid solasodine induces neurogenesis in vitro and in vivo. Neuroscience. 2011 Jun 2;183:251-64. doi: 10.1016/j.neuroscience.2011.03.042. Epub 2011 Apr 7. PubMed PMID: 21496476.

7: Thongchai W, Liawruangrath B, Liawruangrath S. Sequential injection analysis with lab-at-valve (SI-LAV) for the determination of solasodine in Solanum species. Talanta. 2010 Apr 15;81(1-2):565-71. doi: 10.1016/j.talanta.2009.12.044. Epub 2010 Jan 4. PubMed PMID: 20188963.

8: Cui CZ, Wen XS, Cui M, Gao J, Sun B, Lou HX. Synthesis of solasodine glycoside derivatives and evaluation of their cytotoxic effects on human cancer cells. Drug Discov Ther. 2012 Feb;6(1):9-17. PubMed PMID: 22460423.

9: Cham BE, Chase TR. Solasodine rhamnosyl glycosides cause apoptosis in cancer cells. Do they also prime the immune system resulting in long-term protection against cancer? Planta Med. 2012 Mar;78(4):349-53. doi: 10.1055/s-0031-1298149. Epub 2012 Jan 13. PubMed PMID: 22399274.

10: Bhatnagar P, Bhatnagar M, Nath AK, Sharma DR. Production of solasodine by Solanum laciniatum using plant tissue culture technique. Indian J Exp Biol. 2004 Oct;42(10):1020-3. PubMed PMID: 15511009.

11: Friedman M, Henika PR, Mackey BE. Effect of feeding solanidine, solasodine and tomatidine to non-pregnant and pregnant mice. Food Chem Toxicol. 2003 Jan;41(1):61-71. PubMed PMID: 12453729.

12: Bhat MA, Ahmad S, Aslam J, Mujib A, Mahmooduzzfar. Salinity stress enhances production of solasodine in Solanum nigrum L. Chem Pharm Bull (Tokyo). 2008 Jan;56(1):17-21. PubMed PMID: 18175968.

13: Kou Y, Koag MC, Cheun Y, Shin A, Lee S. Application of hypoiodite-mediated aminyl radical cyclization to synthesis of solasodine acetate. Steroids. 2012 Sep;77(11):1069-74. doi: 10.1016/j.steroids.2012.05.002. Epub 2012 May 11. PubMed PMID: 22583912.

14: Putalun W, Taura F, Qing W, Matsushita H, Tanaka H, Shoyama Y. Anti-solasodine glycoside single-chain Fv antibody stimulates biosynthesis of solasodine glycoside in plants. Plant Cell Rep. 2003 Dec;22(5):344-9. Epub 2003 Sep 20. PubMed PMID: 14504907.

15: Zhang D, Tao L, Zhao H, Yuan H, Lan M. A functional drug delivery platform for targeting and imaging cancer cells based on Pluronic F127. J Biomater Sci Polym Ed. 2015;26(8):468-82. doi: 10.1080/09205063.2015.1030136. Epub 2015 Apr 8. PubMed PMID: 25780935.

16: Trivedi PD, Patel BC, Rathnam S, Pundarikakshudu K. A validated liquid chromatographic method for estimation of solasodine in various Solanum species and market formulations. J AOAC Int. 2006 Nov-Dec;89(6):1519-23. PubMed PMID: 17225596.

17: Kulcsár-Gergely J. The effect of solasodine on the body temperature. Arzneimittelforschung. 1976;26(1):55-7. PubMed PMID: 947178.

18: Dixit VP, Gupta RS, Gupta S. Antifertility plant products: testicular cell population dynamicsfollowing solasodine (C27H43O2N) administration in rhesus monkey (Macaca mulatta). Andrologia. 1989 Nov-Dec;21(6):542-6. PubMed PMID: 2619100.

19: Zhuang YW, Wu CE, Zhou JY, Chen X, Wu J, Jiang S, Peng HY, Zou X, Liu JY, Wu DP, Gong T, Qi MH, Xue T, Liu SL, Cai H. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase-3β/β-catenin pathway. Cancer Sci. 2017 Nov;108(11):2248-2264. doi: 10.1111/cas.13354. Epub 2017 Sep 14. PubMed PMID: 28803443; PubMed Central PMCID: PMC5666038.

20: Paczkowski C, Kalinowska M, Wojciechowski ZA. UDP-glucose:solasodine glucosyltransferase from eggplant (Solanum melongena L.) leaves: partial purification and characterization. Acta Biochim Pol. 1997;44(1):43-53. PubMed PMID: 9241353.

Explore Compound Types